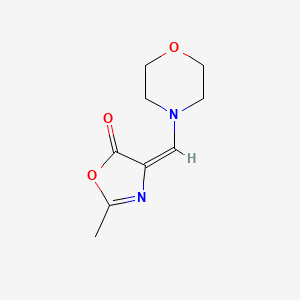
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes an oxazolone ring fused with a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolone with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxazolone rings.
Applications De Recherche Scientifique
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(phenylmethylen)-4H-oxazol-5-on: This compound shares a similar oxazolone structure but with a phenyl group instead of a morpholine moiety.
2-Methyl-4-[(2-methylphenyl)methylene]-5(4H)-Oxazolone: Another similar compound with a methylphenyl group.
Uniqueness
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazolone derivatives and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(4E)-2-methyl-4-(morpholin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H12N2O3/c1-7-10-8(9(12)14-7)6-11-2-4-13-5-3-11/h6H,2-5H2,1H3/b8-6+ |
Clé InChI |
GFSWBILASANGTQ-SOFGYWHQSA-N |
SMILES isomérique |
CC1=N/C(=C/N2CCOCC2)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CN2CCOCC2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)


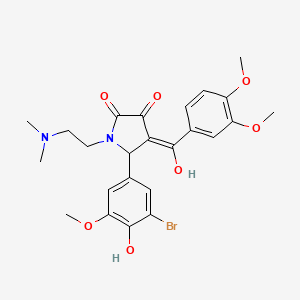
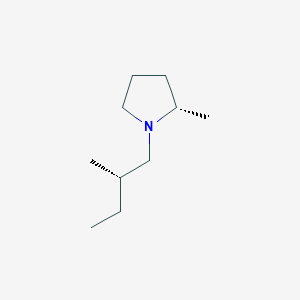
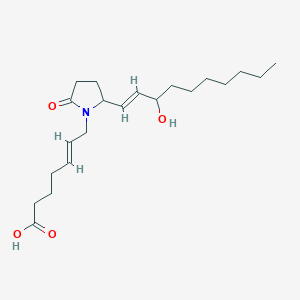

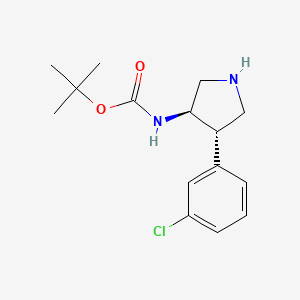
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
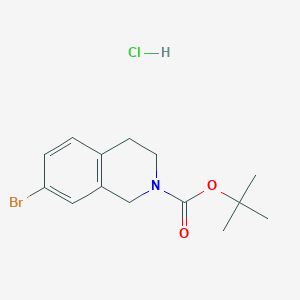

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

